molecular formula C7H13F2NO2 B2926565 ethyl3-amino-4,4-difluoro-3-methylbutanoate CAS No. 2161653-52-5

ethyl3-amino-4,4-difluoro-3-methylbutanoate

Cat. No.: B2926565
CAS No.: 2161653-52-5
M. Wt: 181.183
InChI Key: UKGYBBQORLOUIR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,4-difluoro-3-methylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of ethyl 3-amino-4,4-difluoro-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4,4-difluoro-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,4-difluoro-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The ester group allows for hydrolysis under physiological conditions, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and difluoro groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-amino-4,4-difluoro-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-3-12-5(11)4-7(2,10)6(8)9/h6H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGYBBQORLOUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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